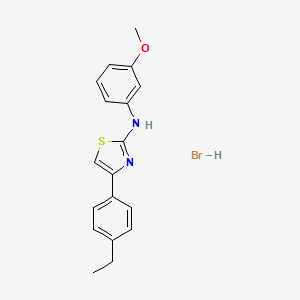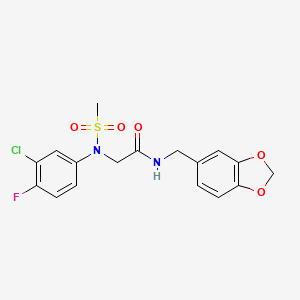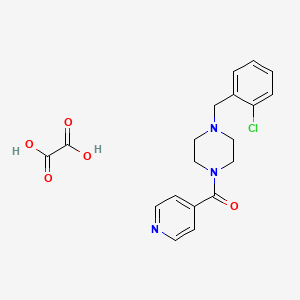![molecular formula C13H9BrCl3NO3 B5110998 N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5110998.png)
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide, also known as Furamidine, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. It is a member of the furamidine family of compounds, which have been shown to have potent antiparasitic, antibacterial, and antiviral properties.
Mécanisme D'action
The mechanism of action of N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the replication and survival of parasites and cancer cells. N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has been shown to have good bioavailability and a long half-life, which could make it suitable for use in oral formulations. N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has also been shown to have good penetration into the brain, which could make it useful for treating diseases that affect the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and its purity can be controlled. N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has also been shown to have low toxicity, making it suitable for use in cell culture and animal studies. However, N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its efficacy and safety in vivo.
Orientations Futures
There are several future directions for research on N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide. One area of interest is the development of new formulations of N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide that could improve its bioavailability and efficacy. Another area of interest is the identification of new targets for N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide, which could expand its potential therapeutic applications. Finally, further studies are needed to determine the safety and efficacy of N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide in animal models and humans, which could pave the way for its use as a therapeutic agent.
Méthodes De Synthèse
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide can be synthesized using a multistep process that involves the reaction of 2-bromophenol with trichloroacetonitrile, followed by the addition of furfurylamine. The resulting product is then purified using various chromatography techniques. The synthesis method has been optimized to produce high yields of pure N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide.
Applications De Recherche Scientifique
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has been extensively studied for its potential use in treating various diseases, including malaria, trypanosomiasis, and cancer. It has been shown to have potent antiparasitic activity against Plasmodium falciparum, the parasite responsible for malaria. N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has also been shown to be effective against Trypanosoma brucei, the parasite responsible for African sleeping sickness. In addition, N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has been shown to have antitumor activity against various cancer cell lines.
Propriétés
IUPAC Name |
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl3NO3/c14-8-4-1-2-5-9(8)21-12(13(15,16)17)18-11(19)10-6-3-7-20-10/h1-7,12H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXBFMNXULYGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5110929.png)

![7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine](/img/structure/B5110937.png)

![2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)
![N-{1-[1-(2-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5110965.png)

![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5110986.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B5111011.png)
![cyclooctyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5111014.png)

![N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5111021.png)
